Bienvenue dans la boutique en ligne BenchChem!

2-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)butan-1-one

Dopamine D3 receptor Binding affinity Radioligand displacement

2-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)butan-1-one (CAS 2034315-98-3) is a synthetic small-molecule ligand (molecular formula C₂₃H₂₄N₂O₂, MW 360.45 g/mol) that combines a quinolin-8-yloxy ether with a pyrrolidine butanone scaffold. This compound functions as a dopamine D3 receptor (D3R) antagonist with a binding affinity (Ki) of 282 nM at the human D3 receptor expressed in CHOp cells, as measured by displacement of [³H]YM-09151-2.

Molecular Formula C23H24N2O2
Molecular Weight 360.457
CAS No. 2034315-98-3
Cat. No. B2881489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)butan-1-one
CAS2034315-98-3
Molecular FormulaC23H24N2O2
Molecular Weight360.457
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C23H24N2O2/c1-2-20(17-8-4-3-5-9-17)23(26)25-15-13-19(16-25)27-21-12-6-10-18-11-7-14-24-22(18)21/h3-12,14,19-20H,2,13,15-16H2,1H3
InChIKeyIALABEHBFKFDSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)butan-1-one (CAS 2034315-98-3): A Quinoline-Pyrrolidine Hybrid D3 Antagonist for Neuroscience Procurement


2-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)butan-1-one (CAS 2034315-98-3) is a synthetic small-molecule ligand (molecular formula C₂₃H₂₄N₂O₂, MW 360.45 g/mol) that combines a quinolin-8-yloxy ether with a pyrrolidine butanone scaffold. This compound functions as a dopamine D3 receptor (D3R) antagonist with a binding affinity (Ki) of 282 nM at the human D3 receptor expressed in CHOp cells, as measured by displacement of [³H]YM-09151-2 [1]. It also exhibits high-affinity binding to the kappa opioid receptor (KOR) with a Ki of 1.90 nM in guinea pig brain membranes [1]. Functionally, it acts as a D3R antagonist (IC₅₀ = 953 nM) without detectable agonist activity (EC₅₀ > 10,000 nM) [1]. The compoundʼs hybrid quinoline-pyrrolidine architecture distinguishes it from the prototypical 4-phenylpiperazine class of D3R antagonists, offering a structurally differentiated tool for neuroscience research programs investigating D3R-mediated signaling [2].

Why 2-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)butan-1-one Cannot Be Replaced by Generic D3 Antagonists in Research Procurement


Dopamine D3 receptor ligands cannot be treated as interchangeable commodities in neuroscience research. Compounds within the same nominal target class—such as nafadotride, SB-277011, and 4-phenylpiperazine-based antagonists—diverge dramatically in their D3/D2 selectivity ratios, functional efficacy (antagonist vs. partial agonist), off-target receptor binding profiles (notably 5-HT and opioid receptors), and physicochemical properties that govern brain penetration and assay compatibility [1]. For example, nafadotride achieves a D3 Ki of 0.52 nM with approximately 10-fold selectivity over D2 (Ki = 5 nM) , whereas the target compound exhibits a Ki of 282 nM at D3 with only 1.6-fold D3/D2 selectivity based on Ki ratios [2]. The additional high-affinity KOR binding (Ki = 1.90 nM) [2] introduces a dual pharmacology that is absent in most reference D3 antagonists. Interchanging these compounds without verifying their specific quantitative profiles risks misinterpreting D3-mediated pharmacology due to confounding D2 or KOR contributions.

Quantitative Differentiation Evidence for 2-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)butan-1-one Relative to Comparator D3 Antagonists


D3 Receptor Binding Affinity: A Moderate-Affinity Scaffold Distinct from Sub-Nanomolar Phenylpiperazines

The target compound demonstrates a D3 receptor Ki of 282 nM, as measured by displacement of [³H]YM-09151-2 from human D3 receptors expressed in CHOp cells [1]. In comparison, the prototypical D3 antagonist nafadotride exhibits a Ki of 0.52 nM at human cloned D3 receptors , representing an approximately 540-fold higher affinity. This substantial affinity differential means the target compound occupies a moderate-affinity niche that may be advantageous in experimental contexts where sub-nanomolar ligands produce excessively sustained receptor blockade or where partial target engagement is desired for probing D3 reserve or receptor trafficking kinetics.

Dopamine D3 receptor Binding affinity Radioligand displacement

D3/D2 Selectivity Ratio: A Narrow 1.6-Fold Selectivity Contrasting with Highly Selective D3 Antagonists

The target compound exhibits a D3 Ki of 282 nM and a D2 Ki of 450 nM, yielding a D3/D2 selectivity ratio of approximately 1.6-fold based on binding affinity [1]. This low selectivity contrasts sharply with SB-277011, which achieves 80–100-fold selectivity for D3 over D2 (D3 pKi = 8.0, D2 pKi = 6.0, corresponding to D3 Ki ≈ 10 nM, D2 Ki ≈ 1,000 nM) . The functional antagonist data reinforce this profile: D3 IC₅₀ = 953 nM vs. D2 IC₅₀ = 1,650 nM (ratio = 1.7-fold) [1]. The target compound is thus best characterized as a dual D3/D2 antagonist, a profile that may be preferable in research programs investigating combined D2/D3 pharmacology rather than pure D3-selective mechanisms.

D3/D2 selectivity Dopamine receptor subtype Off-target profiling

Kappa Opioid Receptor Affinity: A Dual D3/KOR Profile Absent in Classical D3 Antagonists

A defining differentiator of the target compound is its high-affinity binding to the kappa opioid receptor (KOR), with a Ki of 1.90 nM as measured by displacement of [³H]-HS665 from guinea pig brain membranes [1]. This KOR affinity exceeds its D3 affinity by approximately 148-fold (KOR Ki 1.90 nM vs. D3 Ki 282 nM). In contrast, classical D3 antagonists such as nafadotride and SB-277011 are not characterized as high-affinity KOR ligands; nafadotride is primarily described with D3/D2/D4 binding and SB-277011 is profiled against dopamine and 5-HT receptors without reported sub-nanomolar KOR activity [2]. The target compoundʼs KOR Ki of 1.90 nM is in the same range as the reference KOR agonist U-69593 (Ki ~0.3–3 nM across species) [3], indicating pharmacologically relevant KOR engagement.

Kappa opioid receptor Dual pharmacology Receptor binding selectivity

Structural Scaffold Differentiation: Quinoline-Pyrrolidine vs. 4-Phenylpiperazine Chemotype

The target compound is built upon a quinolin-8-yloxy-pyrrolidine core coupled to a phenylbutanone moiety, representing a chemotype that is structurally distinct from the 4-phenylpiperazine scaffold that dominates the D3 antagonist field . The 4-phenylpiperazine class (e.g., nafadotride, SB-277011, and the series reported in US8748608) relies on a piperazine ring as the central pharmacophore with aryl substitution patterns that confer D3 selectivity [1]. The quinoline-pyrrolidine scaffold introduces a more rigid, aromatic quinoline system that may alter off-target profiles and metabolic stability relative to phenylpiperazines. In particular, the quinolin-8-yloxy ether linkage provides conformational constraints not present in flexible piperazine linkers, potentially affecting the compoundʼs binding mode at D3 and its polypharmacology (including the KOR interaction not observed in most phenylpiperazines) .

Chemical scaffold Quinoline-pyrrolidine Structural differentiation 4-Phenylpiperazine

Functional Antagonism with Negligible Agonist Activity at D3 and D2 Receptors

Functional characterization in CHOp cell mitogenesis assays demonstrates that the target compound acts as a pure antagonist at both human D3 and D2 receptors, with D3 IC₅₀ = 953 nM and D2 IC₅₀ = 1,650 nM, while showing no detectable agonist activity at either receptor (EC₅₀ > 10,000 nM for both D3 and D2) [1]. This clean antagonist profile contrasts with several D3 ligands that exhibit partial agonist activity, such as some 4-phenylpiperazine derivatives that display varying degrees of intrinsic efficacy depending on the assay system [2]. For instance, certain D3-preferential ligands in the phenylpiperazine class have been reported to act as partial agonists in [³⁵S]GTPγS binding assays while antagonizing quinpirole-stimulated mitogenesis [2]. The target compoundʼs absence of agonist activity across both D3 and D2 functional assays simplifies data interpretation in experiments where residual agonism could confound results.

Functional antagonist D3 receptor Mitogenesis assay Absence of agonist activity

In Vitro ADME and In Vivo Pharmacokinetic Data Gap: Procurement Implications for In Vivo Studies

A critical procurement consideration is the absence of publicly available in vitro ADME data (microsomal stability, plasma protein binding, CYP inhibition, permeability) and in vivo pharmacokinetic data for the target compound. While well-characterized D3 antagonists such as SB-277011 have published oral bioavailability (reported as ~43% in rats), brain penetration data (brain/plasma ratio), and half-life (t₁/₂ ~2 h in rats) [1], no comparable data exist for the target compound. This data gap does not preclude its use as an in vitro tool compound, but it means that purchasers planning in vivo studies must either commission preliminary PK profiling or select a comparator with established ADME parameters. This differentiation is informational rather than qualitative: the target compound is procurement-ready for in vitro D3/KOR pharmacology but carries unquantified risk for direct in vivo translation without further characterization.

ADME Pharmacokinetics Data gap In vivo translation

Optimal Research and Procurement Application Scenarios for 2-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)butan-1-one


In Vitro D3/D2 Antagonist Pharmacology Without Residual Agonism

The compoundʼs clean antagonist profile (D3 IC₅₀ = 953 nM, D2 IC₅₀ = 1,650 nM, EC₅₀ > 10,000 nM at both receptors) makes it well-suited for in vitro experiments requiring unambiguous D2-like receptor blockade without confounding partial agonist effects [1]. Applications include antagonist-occupied receptor structural biology (e.g., cryo-EM of antagonist-bound D3R), radioligand binding studies as a competing cold ligand, and functional assays (cAMP, β-arrestin recruitment, mitogenesis) where agonist tone must be fully eliminated [1]. The moderate affinity (Ki 282 nM at D3) also makes it appropriate for washout experiments where rapid dissociation is desired, unlike sub-nanomolar ligands with slow off-rates [1].

Dual D3/KOR Pharmacology Studies in Addiction and Mood Disorder Models

The unique combination of D3 antagonism with high-affinity KOR binding (Ki = 1.90 nM) positions this compound as a tool for investigating D3-KOR signaling crosstalk in neural circuits implicated in substance use disorders, depression, and anxiety [1]. Unlike standard D3 antagonists (e.g., nafadotride, SB-277011), which lack substantial KOR activity [2], the target compound can simultaneously modulate both receptor systems at pharmacologically relevant concentrations. This dual profile is particularly valuable in ex vivo electrophysiology or brain slice pharmacology studies in regions co-expressing D3 and KOR, such as the nucleus accumbens and ventral tegmental area [1].

Chemical Scaffold Diversification for D3 Receptor SAR Programs

As a quinoline-pyrrolidine chemotype distinct from the dominant 4-phenylpiperazine class [1], the compound serves as a scaffold-hopping reference compound for medicinal chemistry programs exploring non-phenylpiperazine D3 ligands . Its structural features—including the quinolin-8-yloxy ether linkage and the phenylbutanone moiety—offer a starting point for SAR exploration around D3 binding that is topologically orthogonal to piperazine-based series . Procurement of this compound enables head-to-head comparison of binding modes, selectivity determinants, and off-target profiles between quinoline-pyrrolidine and phenylpiperazine D3 ligand series .

In Vitro-Only Pharmacology Programs with Defined Target Engagement

Given the absence of published in vivo PK data, the compound is optimally deployed in in vitro settings where target engagement can be directly confirmed: radioligand binding displacement assays at D3 and KOR [1], functional antagonist assays in recombinant cell lines [1], and ex vivo tissue pharmacology using brain slice preparations [1]. For research groups that have established internal ADME screening cascades, the compound can also serve as a starting point for lead optimization, where its dual D3/KOR activity and moderate D3 affinity can be iteratively improved through medicinal chemistry [1]. Purchasers should budget for in-house PK characterization if in vivo studies are planned [1].

Quote Request

Request a Quote for 2-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.